Superior Potency vs. N-Acetylcysteine (NAC) in Suppression of Thioredoxin Secretion
In a head-to-head comparative study using THP-1 human monocytic cells and Jurkat T cells, Esonarimod (KE-298) at concentrations of 10–100 μg/mL achieved dose-dependent inhibition of thioredoxin (TRX) secretion equivalent to that observed with a high concentration (10 mM) of N-acetylcysteine (NAC) [1]. Notably, Esonarimod exerted this effect at concentrations several orders of magnitude lower on a molar basis, indicating markedly higher potency in modulating cellular redox balance. [1]
| Evidence Dimension | Inhibition of thioredoxin (TRX) secretion |
|---|---|
| Target Compound Data | 10–100 μg/mL (approx. 36–360 μM) |
| Comparator Or Baseline | N-Acetylcysteine (NAC) at 10 mM |
| Quantified Difference | Esonarimod effective concentration ~3–4 orders of magnitude lower than NAC |
| Conditions | THP-1 human monocytic cell line and Jurkat human T cell leukemia line; dose-response analysis |
Why This Matters
This demonstrates that Esonarimod can modulate key redox pathways implicated in rheumatoid arthritis pathophysiology with significantly greater potency than a common antioxidant comparator, reducing the mass of compound required for in vitro studies.
- [1] Yasuda Y, Inoue T, Takeshita K. Effects of a new anti-rheumatic drug KE-298 and its active metabolite: KE-758 on secretion of thioredoxin and on the level of intracellular glutathione in human monocytes and T cells. Mol Immunol. 2002 Feb;38(10):793-9. doi: 10.1016/S0161-5890(01)00116-X. View Source
